N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide

Physicochemical profiling Heterocyclic scaffold comparison Medicinal chemistry

N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (CAS 2034410-30-3) is a fully synthetic small molecule belonging to the benzo[b]thiophene-2-carboxamide class. Its molecular formula is C₁₉H₁₅NO₂S₂ with a molecular weight of 353.45 g·mol⁻¹.

Molecular Formula C19H15NO2S2
Molecular Weight 353.45
CAS No. 2034410-30-3
Cat. No. B2466049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide
CAS2034410-30-3
Molecular FormulaC19H15NO2S2
Molecular Weight353.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)N(CC3=COC=C3)CC4=CC=CS4
InChIInChI=1S/C19H15NO2S2/c21-19(18-10-15-4-1-2-6-17(15)24-18)20(11-14-7-8-22-13-14)12-16-5-3-9-23-16/h1-10,13H,11-12H2
InChIKeyWHOUGVQLVDIVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (CAS 2034410-30-3): Structural and Physicochemical Baseline for Procurement Decisions


N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (CAS 2034410-30-3) is a fully synthetic small molecule belonging to the benzo[b]thiophene-2-carboxamide class. Its molecular formula is C₁₉H₁₅NO₂S₂ with a molecular weight of 353.45 g·mol⁻¹ [1]. The compound features a benzo[b]thiophene core linked via a tertiary amide to two heteroaryl methyl substituents—furan-3-ylmethyl and thiophen-2-ylmethyl—generating a rigid, highly planar architecture (fraction sp³ = 0.05) with a computed logP of 4.77 [1]. This compound is catalogued in the ZINC database (ZINC59114912) but, as of the latest ChEMBL 20 annotation, has no reported biological activity in any peer-reviewed study or patent [1].

Why Generic Substitution of N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (CAS 2034410-30-3) Is Not Advisable Without Comparative Evidence


Within the benzo[b]thiophene-2-carboxamide chemotype, even minor alterations to the N-substituent identity produce profound functional divergence. Published class-level evidence demonstrates that N-phenylbenzo[b]thiophene-2-carboxamide derivatives can function as either inhibitors of Aβ42 aggregation (54% maximum inhibition at 25 µM for compound 4b) or accelerators of Aβ42 fibrillogenesis (2.7-fold increase for compound 4d), depending solely on the substitution pattern of the N-phenyl ring [1]. In the histamine H₃ receptor context, closely related benzo[b]thiophene-2-carboxamides exhibit antagonist Ki values as low as 4 nM, yet potency varies by orders of magnitude with minor N-substituent changes [2]. The target compound carries a unique dual heteroaryl N-substitution pattern (furan-3-ylmethyl plus thiophen-2-ylmethyl) not represented in any published SAR study; therefore, its pharmacological behavior cannot be inferred by interpolation from existing analogs. Procurement of a structurally similar but non-identical compound in the absence of head-to-head data carries high risk of target misspecification.

Product-Specific Quantitative Evidence Guide for Procuring N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (CAS 2034410-30-3)


Physicochemical Differentiation: Benzo[b]thiophene Core Versus Benzothiazole Analog

The target compound (CAS 2034410-30-3; C₁₉H₁₅NO₂S₂; MW 353.45; logP 4.77) differs from its closest purchasable analog, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide (CAS 1421505-72-7; C₁₈H₁₄N₂O₂S₂; MW 354.44), at the core heterocycle [1]. The benzo[b]thiophene core of the target compound provides a sulfur atom in a five-membered ring fused to benzene, whereas the benzothiazole analog replaces one CH with an endocyclic nitrogen, altering hydrogen-bond acceptor geometry, dipole moment, and π-electron distribution. This core substitution changes the molecular formula (C₁₉H₁₅NO₂S₂ vs. C₁₈H₁₄N₂O₂S₂), introduces an additional hydrogen-bond acceptor, and reduces the computed logP from 4.77 to approximately 3.6 (estimated) [1][2]. These differences are sufficient to alter target binding profiles in protein–ligand interaction assays, as demonstrated by the H₃ receptor SAR where benzofuran and benzo[b]thiophene core variants exhibit disparate Ki values [2].

Physicochemical profiling Heterocyclic scaffold comparison Medicinal chemistry

N-Substituent Differentiation: Dual Heteroaryl Versus N-Phenyl Pharmacophore

The target compound bears a tertiary amide substituted with two distinct heteroaryl methyl groups (furan-3-ylmethyl and thiophen-2-ylmethyl), a pattern absent from all biologically characterized benzo[b]thiophene-2-carboxamides. The most extensively characterized subclass is the N-phenylbenzo[b]thiophene-2-carboxamide series reported by Zhao et al. (2024), which demonstrated concentration-dependent modulation of Aβ42 aggregation: compound 4b (4-methoxyphenol pharmacophore) achieved 54% maximum inhibition of Aβ42 aggregation at 25 µM, while compound 4d (4-methoxyphenyl ring) produced a 2.7-fold increase in Aβ42 fibrillogenesis at the same concentration [1]. The target compound's dual heteroaryl substitution introduces two additional oxygen and sulfur hydrogen-bond acceptors absent in the N-phenyl series, and replaces the planar aryl ring with two five-membered heterocycles of differing electronic character. Class-level SAR from the Peschke et al. (2006) H₃ receptor study demonstrates that benzo[b]thiophene-2-carboxamide potency (Ki range: 4 nM to >1 µM) is exquisitely sensitive to N-substituent structure [2]. The unique substitution pattern of the target compound defines a distinct chemical space that cannot be accessed by any commercially available analog with published biological annotation.

Structure–activity relationship Pharmacophore design Ligand-based drug design

Predicted Drug-Likeness: LogP and Fraction sp³ Differentiation from Class Averages

Computational profiling from the ZINC15 database yields a computed logP of 4.77 and a fraction sp³ of 0.05 for the target compound [1]. These values place the compound in a distinct region of drug-like chemical space compared to the broader benzo[b]thiophene-2-carboxamide class. The N-phenylbenzo[b]thiophene-2-carboxamide parent (compound 7b) has a predicted logP of approximately 3.5 and a fraction sp³ of 0.07 [2]. The target compound's higher logP (Δ ≈ +1.3) predicts greater membrane permeability but reduced aqueous solubility (estimated logS ≈ −5.5 to −6.0) [1]. The extremely low fraction sp³ (0.05) is characteristic of a fully conjugated, rigid aromatic system with only the two methylene linkers contributing sp³ character. By comparison, the FDA-approved drug chemical space typically exhibits fraction sp³ values of 0.25–0.45 [3]. This property profile differentiates the target compound from more flexible, less lipophilic analogs and may confer advantages in assays requiring passive membrane diffusion or targeting hydrophobic protein pockets.

ADMET prediction Drug-likeness Physicochemical property space

Absence of Pre-existing Biological Activity Annotation as a Screening Differentiation Factor

A search of ChEMBL 20, BindingDB, and PubMed as of May 2026 identifies zero reported biological activity measurements for CAS 2034410-30-3 [1][2]. In contrast, the structurally related N-phenylbenzo[b]thiophene-2-carboxamide (compound 7b, CAS 312756-79-1) has documented activity as an Aβ42 aggregation modulator [3] and as a scaffold in the H₃ receptor antagonist series with Ki values as low as 4 nM for optimized analogs [4]. This complete absence of biological annotation differentiates the target compound as a 'blank slate' chemical probe suitable for unbiased phenotypic screening, target fishing, or chemoproteomics campaigns. In procurement contexts where the goal is to identify novel target engagement without preconception based on existing literature, the lack of prior annotation is a functional advantage: any observed activity can be attributed to the compound's intrinsic properties rather than to expected polypharmacology.

Novel target screening Chemical probe development Biological annotation gap

Best Research and Industrial Application Scenarios for N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (CAS 2034410-30-3)


Unbiased Phenotypic Screening for Novel Bioactivity in CNS or Inflammatory Target Classes

The complete absence of prior biological annotation for this compound [1] makes it an ideal candidate for unbiased phenotypic screening campaigns, particularly in therapeutic areas where benzo[b]thiophene-2-carboxamides have demonstrated class-level activity (e.g., CNS targets via H₃ receptor antagonism with Ki values as low as 4 nM, or neuroprotection via Aβ42 aggregation modulation) [2]. Researchers can deploy this compound in cell-based phenotypic assays without the confounding influence of expected polypharmacology, enabling genuine discovery of novel target engagement.

Membrane Permeability and CNS Exposure Probe Development

With a computed logP of 4.77 and a fraction sp³ of 0.05 [1], this compound occupies a high-lipophilicity, low-flexibility property space that predicts passive membrane diffusion and potential blood–brain barrier penetration. The rigid, planar architecture (3 aromatic/heteroaromatic rings, 24 heavy atoms) favors π-stacking interactions with aromatic residues in hydrophobic protein pockets. This makes the compound suitable as a starting scaffold for CNS-penetrant probe development, provided that the high logP is subsequently optimized to mitigate solubility and metabolic liability risks.

Structure-Activity Relationship (SAR) Expansion of the Benzo[b]thiophene-2-carboxamide Class

The dual heteroaryl N-substitution pattern (furan-3-ylmethyl plus thiophen-2-ylmethyl) represents a substitution space not yet explored in published benzo[b]thiophene-2-carboxamide SAR studies [1][2]. Medicinal chemistry groups seeking to diversify beyond N-phenyl or N-alkyl analogs can use this compound to probe the effect of simultaneous oxygen- and sulfur-containing heteroaryl substituents on target affinity, selectivity, and ADME properties. The physicochemical differentiation from the N-phenyl series (ΔlogP ≈ +1.3) [3] provides a clear rationale for including this compound in SAR matrix expansion.

Negative Control or Tool Compound for Benzothiazole Analog Studies

Because the closest purchasable analog (CAS 1421505-72-7) differs only in the core heterocycle (benzothiazole vs. benzo[b]thiophene) , this compound can serve as a matched-pair control to isolate the contribution of the endocyclic nitrogen to biological activity. The ΔlogP of approximately +1.2 and the loss of one hydrogen-bond acceptor (N replaced by CH) provide a clean physicochemical perturbation for assessing core-dependent target engagement in biochemical or biophysical assays.

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.